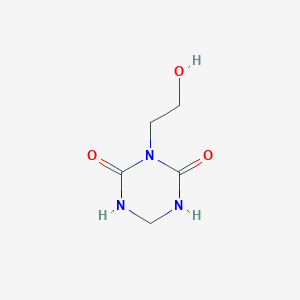
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, also known as DTPA, is a chelating agent that is widely used in scientific research. It is a cyclic compound that contains five atoms, including three nitrogen atoms and two oxygen atoms. DTPA has a high affinity for metal ions, particularly those with a high charge density. This property makes it an ideal candidate for a range of applications, including medical imaging, environmental remediation, and industrial processes.
Mechanism Of Action
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione works by forming stable complexes with metal ions, which prevents them from interacting with other molecules in the body. This property makes it a useful tool for the treatment of heavy metal poisoning, as it can sequester toxic metals such as lead, cadmium, and mercury, preventing them from causing harm to the body.
Biochemical And Physiological Effects
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress, improve liver function, and enhance immune function. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.
Advantages And Limitations For Lab Experiments
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has a number of advantages for use in lab experiments, including its high affinity for metal ions, its low toxicity, and its ability to form stable complexes with a range of metals. However, it also has some limitations, including its relatively low solubility in water and its potential to interfere with other molecules in biological samples.
Future Directions
There are a number of potential future directions for research on 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, including the development of new synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential as a therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, as well as its potential interactions with other molecules in the body.
Synthesis Methods
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione can be synthesized through a number of methods, including the reaction of cyanuric chloride with ethylenediamine, or the reaction of ethylenediamine with formaldehyde and hydrogen cyanide. The latter method is preferred due to its high yield and low cost. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Its ability to chelate metal ions makes it useful in a range of applications, including the treatment of heavy metal poisoning, the removal of radioactive contaminants from the body, and the detection of metal ions in biological samples.
properties
CAS RN |
104732-55-0 |
|---|---|
Product Name |
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione |
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O3/c9-2-1-8-4(10)6-3-7-5(8)11/h9H,1-3H2,(H,6,10)(H,7,11) |
InChI Key |
JTLAECULUSTIMJ-UHFFFAOYSA-N |
SMILES |
C1NC(=O)N(C(=O)N1)CCO |
Canonical SMILES |
C1NC(=O)N(C(=O)N1)CCO |
synonyms |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





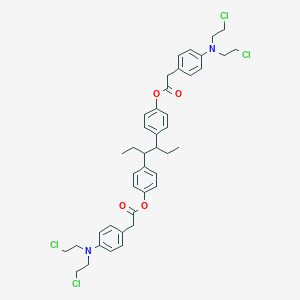
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)

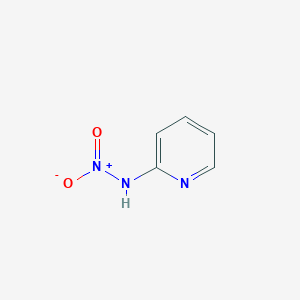
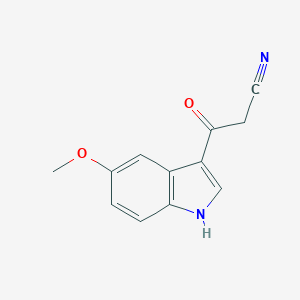
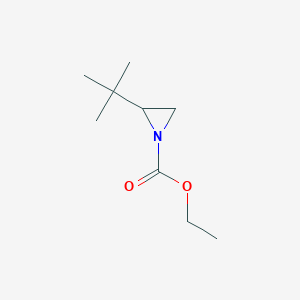
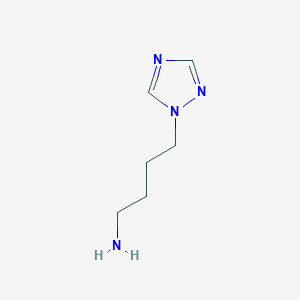

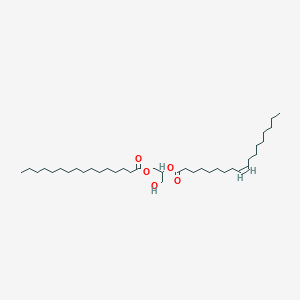
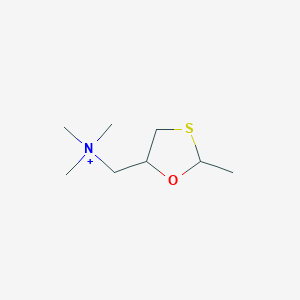
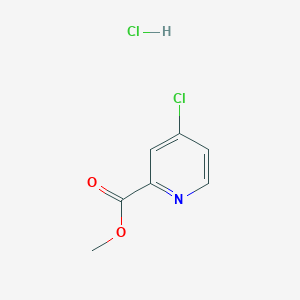
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)